5,7-Dimethyl-6H-cyclohepta[b]furan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-6H-cyclohepta[b]furan-6-one: is a chemical compound with the molecular formula C11H12O cyclohepta[b]furans , which are characterized by a seven-membered ring fused to a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-6H-cyclohepta[b]furan-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of alkylation and cyclization reactions. For example, starting from a suitable diketone , the compound can be synthesized through a series of steps involving alkylation , cyclization , and oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of catalysts and automated reaction systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethyl-6H-cyclohepta[b]furan-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or can be used.
Substitution: Substitution reactions may involve reagents like or .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
5,7-Dimethyl-6H-cyclohepta[b]furan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to and .
Medicine: Research is ongoing to explore its potential as a .
Industry: It may be used in the production of and .
Wirkmechanismus
The mechanism of action of 5,7-Dimethyl-6H-cyclohepta[b]furan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use and the specific targets it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6H-Cyclohepta[b]furan-6-one
- 5,7-Dimethyl-6H-cyclohepta[b]furan
- Cyclohepta[b]furan derivatives
Uniqueness
5,7-Dimethyl-6H-cyclohepta[b]furan-6-one is unique due to its specific methyl substitutions at the 5 and 7 positions, which can influence its chemical reactivity and biological activity. This makes it distinct from other cyclohepta[b]furan derivatives and potentially useful in specialized applications.
Eigenschaften
CAS-Nummer |
53788-56-0 |
---|---|
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
5,7-dimethylcyclohepta[b]furan-6-one |
InChI |
InChI=1S/C11H10O2/c1-7-5-9-3-4-13-10(9)6-8(2)11(7)12/h3-6H,1-2H3 |
InChI-Schlüssel |
MGQUJLSNJNHHBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C(C1=O)C)OC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.